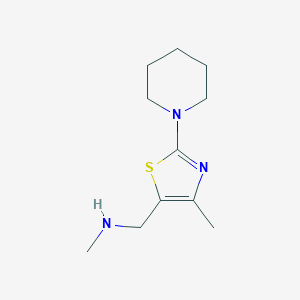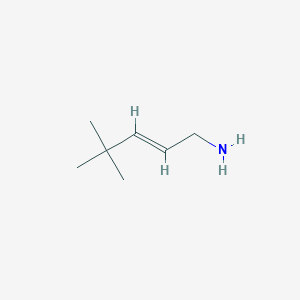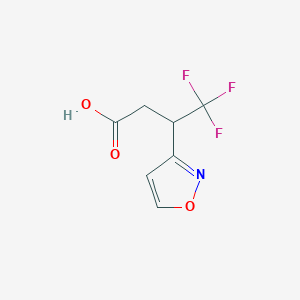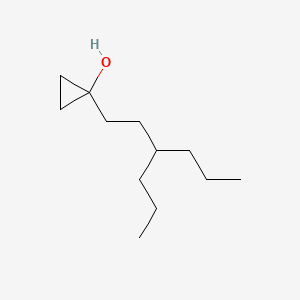
1-(3-Propylhexyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Propylhexyl)cyclopropan-1-ol is a cyclopropane derivative characterized by a cyclopropane ring substituted with a 3-propylhexyl group and a hydroxyl group. Cyclopropane derivatives are known for their unique chemical properties due to the strained nature of the three-membered ring, which imparts significant reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropane derivatives, including 1-(3-Propylhexyl)cyclopropan-1-ol, often involves the formation of cyclopropane rings through various methods. One common approach is the reaction of alkenes with carbenes or carbenoids. For instance, the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple, is a well-known method for cyclopropane synthesis .
Industrial Production Methods: Industrial production of cyclopropane derivatives can involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of catalysts and specific reaction conditions can enhance the production process. For example, cobalt-catalyzed cross-coupling reactions have been employed to introduce strained rings into various substrates .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Propylhexyl)cyclopropan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The cyclopropane ring can undergo substitution reactions, often facilitated by the strained nature of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Halogenation reactions using halogens (e.g., Br₂, Cl₂) or nucleophilic substitution reactions with nucleophiles (e.g., NaOH, KCN).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated cyclopropanes or other substituted derivatives.
Scientific Research Applications
1-(3-Propylhexyl)cyclopropan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive cyclopropane ring.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Propylhexyl)cyclopropan-1-ol involves its interaction with molecular targets and pathways. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-Cyclopropen-1-ol: Another cyclopropane derivative with a hydroxyl group.
Cyclopropane: The simplest cyclopropane compound, known for its high reactivity due to ring strain.
Uniqueness: 1-(3-Propylhexyl)cyclopropan-1-ol is unique due to the presence of the 3-propylhexyl group, which imparts specific steric and electronic properties
Properties
Molecular Formula |
C12H24O |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-(3-propylhexyl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H24O/c1-3-5-11(6-4-2)7-8-12(13)9-10-12/h11,13H,3-10H2,1-2H3 |
InChI Key |
ULBGXHZRTHPPHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)CCC1(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


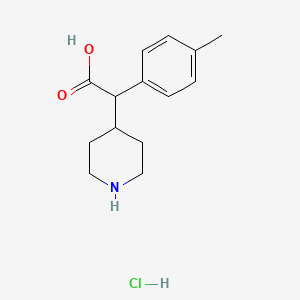
![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
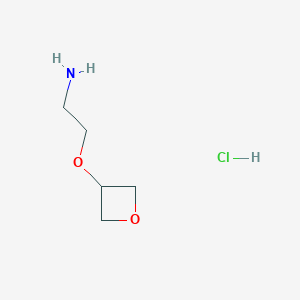
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
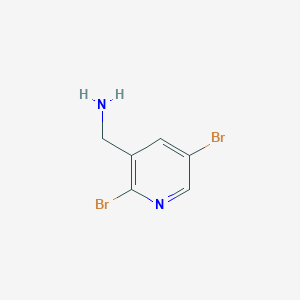
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)
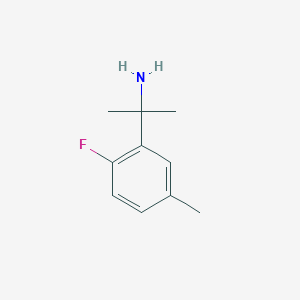
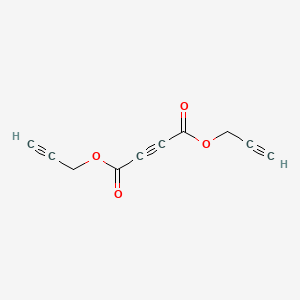
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)

